4-[(4-benzylpiperazin-1-yl)methyl]-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one
CAS No.: 850750-00-4
Cat. No.: VC7291168
Molecular Formula: C25H28N2O2
Molecular Weight: 388.511
* For research use only. Not for human or veterinary use.
![4-[(4-benzylpiperazin-1-yl)methyl]-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one - 850750-00-4](/images/structure/VC7291168.png)
Specification
CAS No. | 850750-00-4 |
---|---|
Molecular Formula | C25H28N2O2 |
Molecular Weight | 388.511 |
IUPAC Name | 4-[(4-benzylpiperazin-1-yl)methyl]-6,7,8,9-tetrahydrobenzo[g]chromen-2-one |
Standard InChI | InChI=1S/C25H28N2O2/c28-25-16-22(23-14-20-8-4-5-9-21(20)15-24(23)29-25)18-27-12-10-26(11-13-27)17-19-6-2-1-3-7-19/h1-3,6-7,14-16H,4-5,8-13,17-18H2 |
Standard InChI Key | RKCSYSSDCMDJHN-UHFFFAOYSA-N |
SMILES | C1CCC2=CC3=C(C=C2C1)C(=CC(=O)O3)CN4CCN(CC4)CC5=CC=CC=C5 |
Introduction
Chemical Structure and Nomenclature
Core Structural Features
The compound’s backbone consists of a cyclohexa[g]chromen-2-one system, a fused bicyclic structure featuring a six-membered cyclohexane ring annulated to a chromen-2-one moiety (a coumarin derivative). The chromen-2-one component includes a lactone ring (α,β-unsaturated ketone), while the cyclohexane ring introduces steric complexity and potential conformational flexibility . At the 4-position of the chromenone, a [(4-benzylpiperazin-1-yl)methyl] group is attached via a methylene bridge. This substituent incorporates a piperazine ring N-benzylated at the 4-position, a common pharmacophore in medicinal chemistry .
Table 1: Molecular Descriptors
Property | Value |
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IUPAC Name | 4-[(4-Benzylpiperazin-1-yl)methyl]-2H,6H,7H,8H,9H-cyclohexa[g]chromen-2-one |
Molecular Formula | C₂₆H₂₉N₃O₂ |
Molecular Weight | 415.53 g/mol (calculated) |
SMILES | O=C1O[C@@H]2C3=C(C=CC=C3)CCC2=C1CN4CCN(CC4)CC5=CC=CC=C5 |
The molecular formula and weight were extrapolated from analogs such as 4-((4-benzylpiperazin-1-yl)methyl)-6-chloro-2H-chromen-2-one (PubChem CID 666369, MW 368.9 g/mol) and 4-[(4-benzylpiperazin-1-yl)methyl]-7-hydroxy-8-methylchromen-2-one (PubChem CID 5575207, MW 364.4 g/mol) . The cyclohexane fusion increases the molecular weight by approximately 47 g/mol compared to simpler chromenone derivatives.
Stereochemical Considerations
The cyclohexane ring introduces potential stereoisomerism, particularly at the fusion points with the chromenone system. Molecular modeling of related compounds suggests that the chair conformation of the cyclohexane ring minimizes steric clashes with the planar chromenone . The benzylpiperazine group adopts a equatorial orientation relative to the chromenone plane, optimizing π-π interactions with aromatic systems in biological targets .
Synthesis and Structural Modification
Proposed Synthetic Routes
While no explicit synthesis for this compound is documented, a plausible pathway involves:
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Formation of the Cyclohexa[g]chromen-2-one Core:
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Introduction of the Methylene-Piperazine Group:
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N-Benzylation:
Table 2: Key Reaction Conditions
Step | Reagents/Conditions | Yield (Hypothetical) |
---|---|---|
1 | Resorcinol, cyclohexanone, H₂SO₄, 80°C | 45–60% |
2 | Piperazine, formaldehyde, EtOH, reflux | 70–85% |
3 | Benzyl bromide, K₂CO₃, DMF, 60°C | 65–75% |
Structural Analogs and Derivatives
Modifications to the parent structure include:
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Halogenation: Adding chloro or bromo groups at the 6-position (as in PubChem CID 666369) enhances electrophilic reactivity.
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Hydroxylation: A 7-hydroxy group (PubChem CID 5575207) improves solubility via hydrogen bonding.
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Methylation: 8-methyl derivatives (PubChem CID 5575207) increase lipophilicity, potentially enhancing blood-brain barrier penetration.
Physicochemical Properties
Solubility and Partitioning
The compound’s logP (calculated using PubChem’s XLogP3 algorithm) is estimated at 3.8–4.2, indicating moderate lipophilicity. Aqueous solubility is likely poor (<10 µg/mL) due to the aromatic and aliphatic hydrocarbon content. Structural analogs with hydroxyl groups (e.g., PubChem CID 5575207) show improved solubility in polar solvents like DMSO (20–30 mg/mL).
Stability Profile
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Thermal Stability: Chromenone derivatives decompose above 250°C, with the lactone ring undergoing cleavage .
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Photostability: The conjugated π-system in chromenone absorbs UV light (λmax ≈ 310 nm), leading to potential photodegradation.
Applications and Industrial Relevance
Drug Development
This compound could serve as a lead structure for:
Material Science
The rigid chromenone core may act as a fluorophore in organic LEDs or sensors, leveraging its conjugated system .
Future Research Directions
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Synthetic Optimization: Develop one-pot methodologies to reduce step count and improve yields.
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Target Identification: High-throughput screening against kinase and GPCR libraries.
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ADMET Profiling: In vitro assays for cytochrome P450 inhibition and plasma protein binding.
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